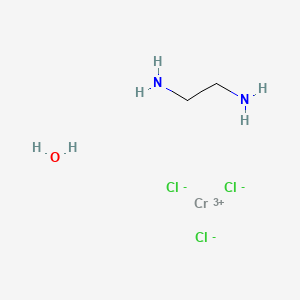
Ethane-1,2-diamine;trichlorochromium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorochromium;hydrate typically involves the reaction of chromium trichloride with ethane-1,2-diamine in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CrCl}_3 + \text{C}_2\text{H}_8\text{N}_2 + \text{H}_2\text{O} \rightarrow \text{[Cr(C}_2\text{H}_8\text{N}_2\text{)_3]Cl}_3 \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diamine;trichlorochromium;hydrate undergoes various chemical reactions, including:
Oxidation: The chromium center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the chromium center.
Substitution: Ligands in the coordination complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of chromium, while substitution reactions may yield new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diamine;trichlorochromium;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethane-1,2-diamine;trichlorochromium;hydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: Similar structure but with an additional methyl group.
1,3-Diaminopropane: Similar structure but with a different arrangement of the amine groups.
Ethylamine: A simpler amine with a single amine group.
Uniqueness
Ethane-1,2-diamine;trichlorochromium;hydrate is unique due to its specific coordination complex structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C2H10Cl3CrN2O |
|---|---|
Molekulargewicht |
236.46 g/mol |
IUPAC-Name |
chromium(3+);ethane-1,2-diamine;trichloride;hydrate |
InChI |
InChI=1S/C2H8N2.3ClH.Cr.H2O/c3-1-2-4;;;;;/h1-4H2;3*1H;;1H2/q;;;;+3;/p-3 |
InChI-Schlüssel |
RPYXHIBYNRUKAI-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN)N.O.[Cl-].[Cl-].[Cl-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


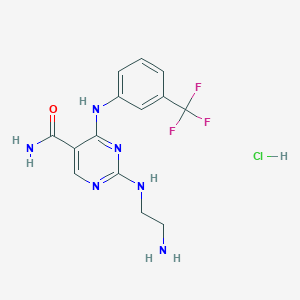
![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)

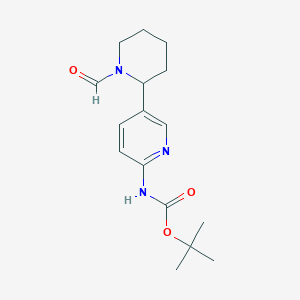

![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)
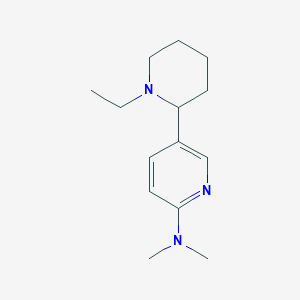
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)
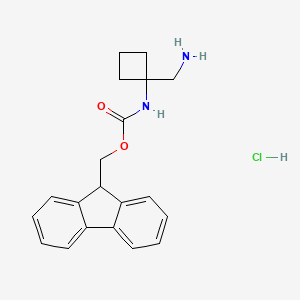
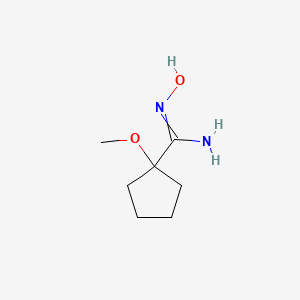
![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
